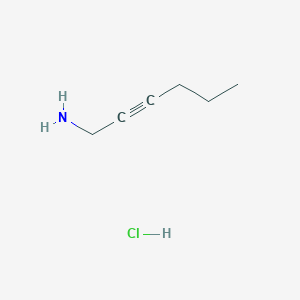

Hex-2-yn-1-amine;hydrochloride

Description

Hex-2-yn-1-amine hydrochloride is an alkyne-functionalized amine salt with the molecular formula C₆H₁₀N·HCl. Its structure features a terminal triple bond at the second carbon of a six-carbon chain, terminated by an amine group protonated as a hydrochloride salt. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty materials due to its reactive alkyne moiety and amine functionality. Hydrochloride salts, in general, enhance water solubility compared to their free base counterparts, making them preferable in formulation processes .

Properties

CAS No. |

88211-51-2 |

|---|---|

Molecular Formula |

C6H12ClN |

Molecular Weight |

133.62 g/mol |

IUPAC Name |

hex-2-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2-3,6-7H2,1H3;1H |

InChI Key |

VPPDZKULGGYWPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-2-yn-1-amine;hydrochloride can be synthesized through various methods. One common approach involves the reaction of hex-2-yne with ammonia in the presence of a catalyst to form hex-2-yn-1-amine. This amine is then treated with hydrochloric acid to produce the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hex-2-yn-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of oximes or other oxidized derivatives.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted amines.

Scientific Research Applications

Hex-2-yn-1-amine;hydrochloride has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hex-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The triple bond in the alkyne moiety can participate in various chemical reactions, contributing to the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Hex-5-yn-1-amine Hydrochloride

- Structural Difference : The triple bond is positioned at carbon 5 instead of carbon 2.

- Impact on Properties :

- Reactivity : The internal alkyne in Hex-5-yn-1-amine is less reactive in click chemistry (e.g., Huisgen cycloaddition) compared to the terminal alkyne in Hex-2-yn-1-amine.

- Acidity : The terminal proton in Hex-2-yn-1-amine is more acidic (pKa ~25–28) than internal alkynes (pKa ~30–35), influencing deprotonation and metal-catalyzed reactions .

- Synthesis : Hex-5-yn-1-amine hydrochloride is synthesized via tosylation of Hex-5-yn-1-ol followed by azide substitution and reduction, as detailed in .

2-Ethylhexylamine Hydrochloride (CAS 26392-49-4)

- Structural Difference : A branched ethyl group is attached to the second carbon of the hexyl chain.

- Impact on Properties: Solubility: Branching reduces crystallinity, enhancing solubility in non-polar solvents. Melting Point: Lower melting point compared to linear analogs due to disrupted molecular packing. Applications: Used in surfactants and corrosion inhibitors, whereas Hex-2-yn-1-amine is tailored for click chemistry .

Carbendazim Hydrochloride Dihydrate

- Structural Difference : A benzimidazole-derived fungicide with a carbamate group.

- Impact on Properties :

Data Table: Comparative Analysis of Hex-2-yn-1-amine Hydrochloride and Analogs

| Compound | Molecular Formula | Triple Bond Position | Branching | Melting Point (°C) | Water Solubility | Key Applications |

|---|---|---|---|---|---|---|

| Hex-2-yn-1-amine hydrochloride | C₆H₁₀N·HCl | 2 | None | ~150–160* | High | Organic synthesis |

| Hex-5-yn-1-amine hydrochloride | C₆H₁₀N·HCl | 5 | None | ~140–150* | Moderate | Intermediate synthesis |

| 2-Ethylhexylamine hydrochloride | C₈H₁₉N·HCl | N/A | Yes | ~100–110* | Low | Surfactants, lubricants |

| Carbendazim hydrochloride dihydrate | C₉H₉N₃O₂·HCl·2H₂O | N/A | No | 240–245 | Moderate | Agricultural fungicide |

Research Findings and Trends

- Reactivity : Terminal alkynes like Hex-2-yn-1-amine hydrochloride are preferred in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to their higher reactivity, whereas internal alkynes (e.g., Hex-5-yn-1-amine) require harsher conditions .

- Analytical Methods : RP-HPLC () and spectrophotometry () are commonly used for quality control of hydrochloride salts, applicable to Hex-2-yn-1-amine hydrochloride.

- Crystallography : Hydrochloride salts often form stable crystals (e.g., Carbendazim hydrochloride dihydrate in ), suggesting Hex-2-yn-1-amine hydrochloride may exhibit similar crystallinity for characterization via XRD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.